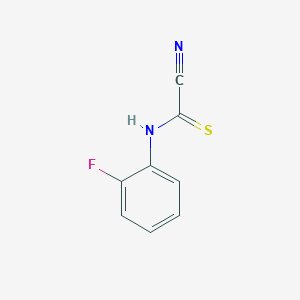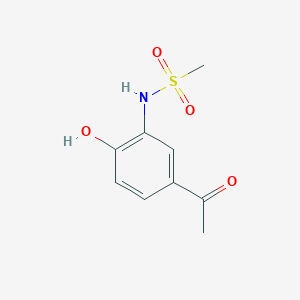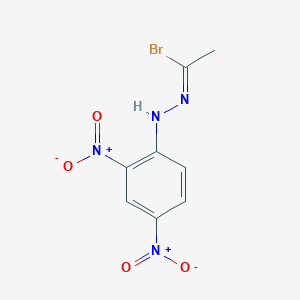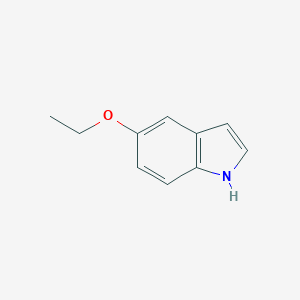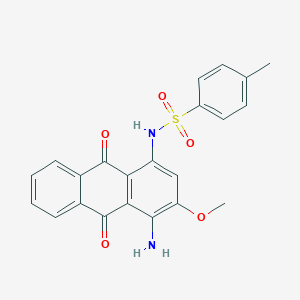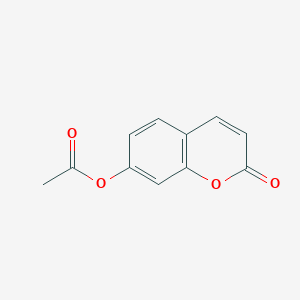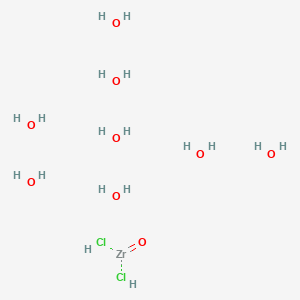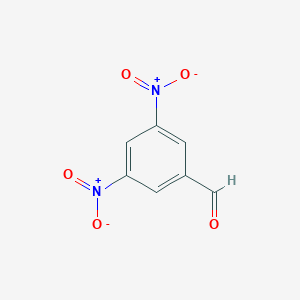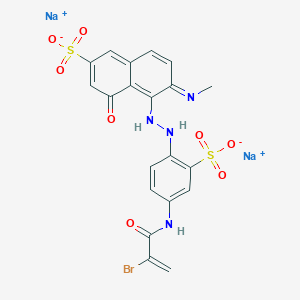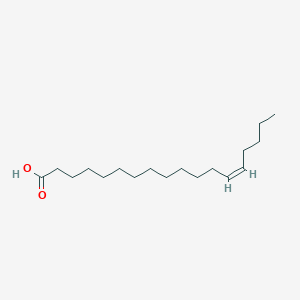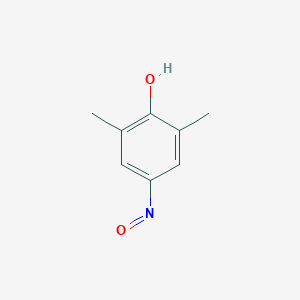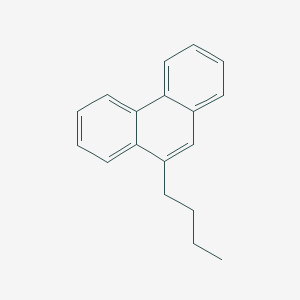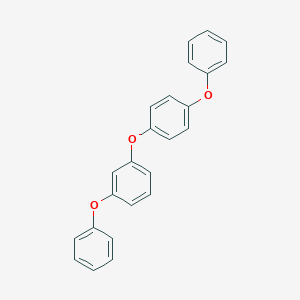
Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)-, also known as PPPhO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PPPhO is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 466.59 g/mol. In
Wissenschaftliche Forschungsanwendungen
Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- has potential applications in various fields, including materials science, organic chemistry, and medicinal chemistry. Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- can be used as a building block for the synthesis of novel organic compounds with unique properties. In materials science, Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- can be incorporated into polymers to enhance their mechanical and thermal properties. In organic chemistry, Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- can be used as a ligand in catalytic reactions. In medicinal chemistry, Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- has been investigated for its potential as an anticancer agent.
Wirkmechanismus
The mechanism of action of Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- as an anticancer agent is not fully understood. However, studies have shown that Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- has also been found to inhibit the growth of cancer cells by disrupting the microtubule network, which is essential for cell division.
Biochemische Und Physiologische Effekte
Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- has been found to have low toxicity in vitro and in vivo. However, studies have shown that Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- can cause DNA damage in human lymphocytes at high concentrations. Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- has also been found to have a moderate inhibitory effect on human acetylcholinesterase, an enzyme that plays a role in the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- has several advantages for use in lab experiments. It is stable under normal laboratory conditions and can be easily stored and transported. Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- is also relatively easy to synthesize, making it accessible to researchers. However, Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- has limitations in terms of its solubility and reactivity. Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- is only soluble in organic solvents and can be difficult to handle in aqueous solutions. Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- is also relatively unreactive, which limits its use in certain types of reactions.
Zukünftige Richtungen
There are several future directions for research on Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)-. One area of interest is the development of new synthetic methods for Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- that are more efficient and cost-effective. Another area of interest is the investigation of Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- as a potential therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- as a building block for the synthesis of new materials with unique properties is an area of active research.
Synthesemethoden
Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- can be synthesized through a multi-step process involving the reaction of phenoxybenzene with 4-bromoanisole in the presence of a palladium catalyst. The resulting product is then subjected to a Suzuki-Miyaura coupling reaction with 4-bromo-1,3-diphenoxybenzene to yield Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)-. The synthesis of Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- is relatively complex and requires specialized equipment and expertise.
Eigenschaften
CAS-Nummer |
10469-83-7 |
|---|---|
Produktname |
Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- |
Molekularformel |
C24H18O3 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
1-phenoxy-3-(4-phenoxyphenoxy)benzene |
InChI |
InChI=1S/C24H18O3/c1-3-8-19(9-4-1)25-21-14-16-22(17-15-21)27-24-13-7-12-23(18-24)26-20-10-5-2-6-11-20/h1-18H |
InChI-Schlüssel |
GWXBGFIYQHKUSH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=CC(=C3)OC4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=CC(=C3)OC4=CC=CC=C4 |
Andere CAS-Nummern |
10469-83-7 |
Synonyme |
1-Phenoxy-3-(4-phenoxyphenoxy)benzene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



